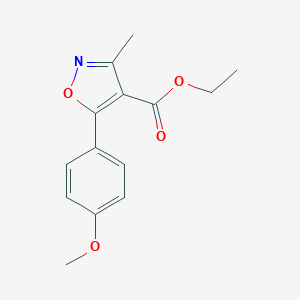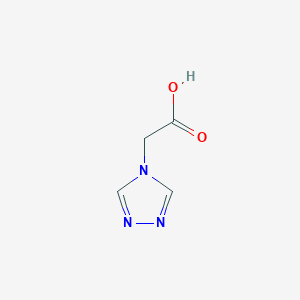
7-Bromo-1H-benzimidazol-5-amine
Vue d'ensemble
Description
“7-Bromo-1H-benzimidazol-5-amine” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazoles contain nitrogen in a bicyclic scaffold . The structure of benzimidazoles significantly contributes to their biological activity .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Applications De Recherche Scientifique
Recherche pharmaceutique
Les dérivés du benzimidazole, y compris des composés comme la 7-Bromo-1H-benzimidazol-5-amine, sont largement étudiés pour leurs propriétés pharmacologiques. Ils se sont avérés être de puissants inhibiteurs de diverses enzymes et ont des utilisations thérapeutiques dans le traitement de maladies telles que le diabète, le cancer, les infections microbiennes, les infections parasitaires, et plus encore .
Agents anticoagulants et antiplaquettaires
Des composés contenant des structures de benzimidazole ont montré des propriétés anticoagulantes et antiplaquettaires, ce qui pourrait faire de la this compound un candidat pour la recherche sur les traitements des troubles thrombotiques .
Inhibition de la corrosion
Les composés du benzimidazole ont été mis en avant dans des recherches récentes pour leur rôle d'inhibiteurs de corrosion. Cela suggère que la this compound pourrait être explorée pour son potentiel de protection des matériaux contre la corrosion .
Synthèse de composés hétérocycliques
Les dérivés du benzimidazole sont souvent utilisés comme intermédiaires dans la synthèse de divers composés hétérocycliques, qui sont cruciaux dans le développement de nouveaux produits pharmaceutiques et matériaux .
Recherche antivirale
En raison de leur similarité structurelle avec les nucléotides, les dérivés du benzimidazole sont également étudiés pour leurs propriétés antivirales, ce qui pourrait inclure des applications de recherche pour la this compound .
Recherche neurologique
Les dérivés du benzimidazole ont été étudiés pour leur utilisation potentielle dans des applications neurologiques, y compris éventuellement le traitement de maladies neurodégénératives ou comme modulateurs des voies neurologiques .
Applications ophtalmologiques
La recherche a également exploré l'utilisation de composés du benzimidazole en ophtalmologie, suggérant des applications potentielles dans les maladies et les troubles liés aux yeux .
Études endocrinologiques
Le rôle des dérivés du benzimidazole en endocrinologie est un autre domaine d'intérêt, avec des implications potentielles pour les études et les traitements liés aux hormones .
Mécanisme D'action
Target of Action
Benzimidazole compounds, which 7-bromo-1h-benzimidazol-5-amine is a derivative of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles have been reported to interact with dna, specifically binding to the minor groove of the dna molecule and recognizing a specific base sequence . This interaction could lead to changes in the DNA structure and function, potentially influencing the activity of certain genes or proteins.
Biochemical Pathways
These could include pathways related to cell growth and division, immune response, and various metabolic processes .
Pharmacokinetics
Benzimidazole compounds are generally known for their stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole compounds have been associated with a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These effects suggest that this compound could potentially influence a wide range of cellular processes.
Action Environment
Benzimidazole compounds have been reported to act as corrosion inhibitors, suggesting that they may be stable and effective in a variety of environmental conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
7-Bromo-1H-benzimidazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in DNA replication and repair . This interaction is primarily due to the structural similarity of benzimidazole to purine bases, allowing it to bind to enzyme active sites and interfere with their function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with DNA polymerases and topoisomerases, leading to disrupted DNA replication and repair . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments . Its accumulation in certain tissues, such as the liver and kidneys, can lead to localized effects and potential toxicity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. This compound can be found in the nucleus, where it interacts with DNA and nuclear proteins, as well as in the cytoplasm, where it affects metabolic enzymes . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound, directing it to specific organelles and compartments .
Propriétés
IUPAC Name |
7-bromo-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDKQCFNHFVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303708 | |
| Record name | 7-Bromo-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177843-73-1 | |
| Record name | 7-Bromo-1H-benzimidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)










